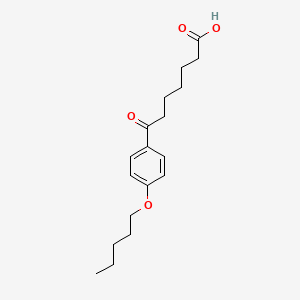

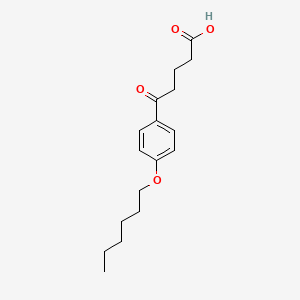

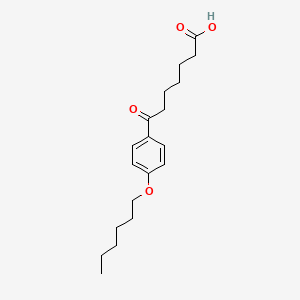

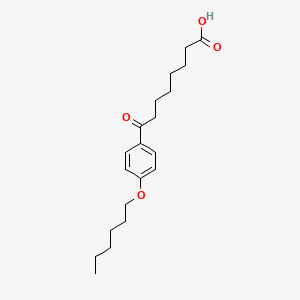

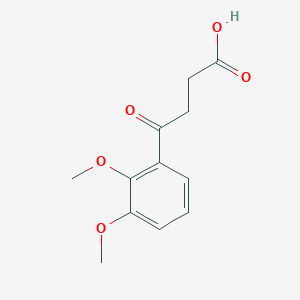

![molecular formula C13H14O5 B1325833 3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid CAS No. 951894-10-3](/img/structure/B1325833.png)

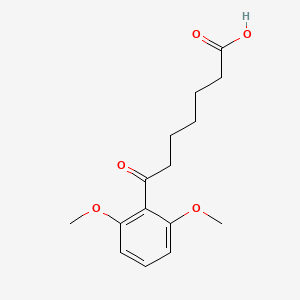

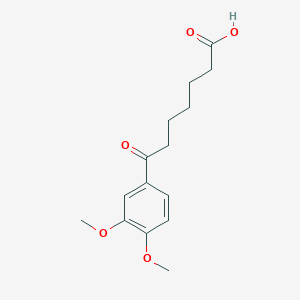

3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid, also known as MMDA-2, is a psychoactive drug that belongs to the family of amphetamines. It was first synthesized in the 1970s, and since then, it has been used for scientific research purposes, particularly in the field of neuroscience. MMDA-2 is structurally similar to MDMA, commonly known as ecstasy, but it has a different mechanism of action and produces distinct effects in the brain.

Applications De Recherche Scientifique

Metabolite Signaling and Systemic Metabolism

3-Methyl-2-oxovaleric acid, a compound closely related to 3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid, plays a significant role in systemic metabolism. It acts as a small molecule metabokine synthesized in browning adipocytes. This compound is involved in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. It's noteworthy for its association with body mass index and potential in reducing adiposity, increasing energy expenditure, and improving glucose and insulin homeostasis (Whitehead et al., 2021).

Synthesis and Chemical Research

The compound has been utilized in various chemical synthesis studies. For instance, its derivatives have been prepared through reactions like ultrasonic irradiation, showcasing its utility in facilitating chemical reactions (Ablajan & Xiamuxi, 2012). Additionally, it's used in the synthesis of phenylpropyl ether-based supramolecular dendrimers (Percec et al., 2006).

Analytical Chemistry

In the field of analytical chemistry, derivatives of 3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid are identified in complex matrices like pork meat and Iberian ham, demonstrating its relevance in food analysis (Hidalgo et al., 2013).

Bioactive Compound Synthesis

The compound is also a building block in synthesizing bioactive compounds. For example, phenyl ether derivatives with potential antioxidant activities have been derived from similar structures (Xu et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of the compound “3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid” are currently unknown. This compound is structurally similar to other benzodioxole derivatives, which have been shown to interact with various targets in the body . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its exact mode of action. Based on its structural similarity to other benzodioxole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Benzodioxole derivatives have been implicated in various biochemical pathways, including those involved in inflammation and cancer

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s bioavailability, which is influenced by these properties, is also unknown. The compound’s solubility in water and organic solvents, such as ethanol and methanol , may influence its absorption and distribution in the body.

Propriétés

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-8(5-13(15)16)4-10(14)9-2-3-11-12(6-9)18-7-17-11/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOFZPLOCHZISL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC2=C(C=C1)OCO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239052 |

Source

|

| Record name | β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid | |

CAS RN |

951894-10-3 |

Source

|

| Record name | β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Methyl-δ-oxo-1,3-benzodioxole-5-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.